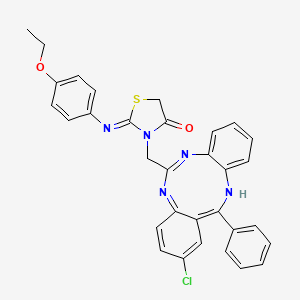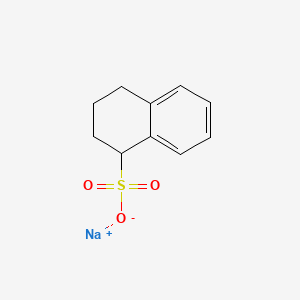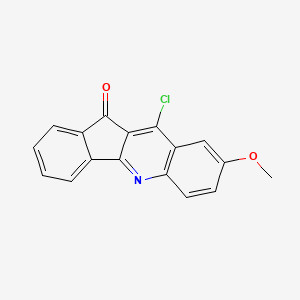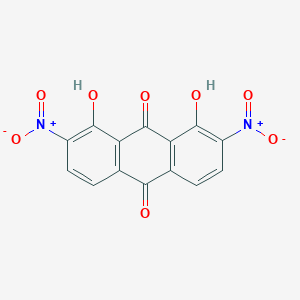
4,5-Dihydro-1-methyl-1-(2-((1-oxododecyl)amino)ethyl)-2-undecyl-1H-imidazolium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4,5-Dihidro-1-metil-1-(2-((1-oxododecil)amino)etil)-2-undecil-1H-imidazolio metil sulfato es un compuesto orgánico complejo con una estructura única que incluye un núcleo de imidazolio
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4,5-Dihidro-1-metil-1-(2-((1-oxododecil)amino)etil)-2-undecil-1H-imidazolio metil sulfato normalmente implica múltiples pasos. El paso inicial a menudo incluye la formación del núcleo de imidazolio, seguido de la introducción de los grupos undecilo y dodecilo a través de reacciones de alquilación. El paso final implica la metilación del grupo sulfato. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, son cruciales para optimizar el rendimiento y la pureza del compuesto.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores de flujo continuo para garantizar una calidad constante y un alto rendimiento. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción es esencial para mantener las especificaciones de producto deseadas.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4,5-Dihidro-1-metil-1-(2-((1-oxododecil)amino)etil)-2-undecil-1H-imidazolio metil sulfato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de derivados oxidados, que pueden tener diferentes propiedades y aplicaciones.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la reactividad y la estabilidad del compuesto.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando la versatilidad del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, juegan un papel importante en la determinación del resultado de la reacción.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que las reacciones de sustitución pueden producir una amplia gama de compuestos de imidazolio funcionalizados.
Aplicaciones Científicas De Investigación
El 4,5-Dihidro-1-metil-1-(2-((1-oxododecil)amino)etil)-2-undecil-1H-imidazolio metil sulfato tiene varias aplicaciones de investigación científica:
Química: Puede utilizarse como catalizador o reactivo en la síntesis orgánica, facilitando diversas transformaciones químicas.
Biología: El compuesto puede tener potencial como agente antimicrobiano, dada su estructura y grupos funcionales únicos.
Medicina: La investigación está en curso para explorar su potencial como candidato a fármaco para el tratamiento de diversas enfermedades.
Industria: Puede utilizarse en la formulación de productos químicos especiales, tensioactivos y otros productos industriales.
Mecanismo De Acción
El mecanismo por el cual el 4,5-Dihidro-1-metil-1-(2-((1-oxododecil)amino)etil)-2-undecil-1H-imidazolio metil sulfato ejerce sus efectos implica interacciones con objetivos moleculares como enzimas, receptores o membranas celulares. Estas interacciones pueden modular las vías biológicas, lo que lleva a los resultados terapéuticos o industriales deseados.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros líquidos iónicos y tensioactivos basados en imidazolio. Estos compuestos comparten similitudes estructurales, pero pueden diferir en sus longitudes de cadena alquílica, grupos funcionales y propiedades generales.
Singularidad
Lo que diferencia al 4,5-Dihidro-1-metil-1-(2-((1-oxododecil)amino)etil)-2-undecil-1H-imidazolio metil sulfato es su combinación específica de grupos funcionales y cadenas alquílicas, que confieren propiedades únicas como una mayor solubilidad, estabilidad y reactividad. Esto lo hace particularmente valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Número CAS |
94022-74-9 |
|---|---|
Fórmula molecular |
C30H61N3O5S |
Peso molecular |
575.9 g/mol |
Nombre IUPAC |
methyl sulfate;N-[2-(1-methyl-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]dodecanamide |
InChI |
InChI=1S/C29H57N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-28-30-24-26-32(28,3)27-25-31-29(33)23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-27H2,1-3H3;1H3,(H,2,3,4) |
Clave InChI |
GKFRSXOYLDHCGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCCCCCC.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


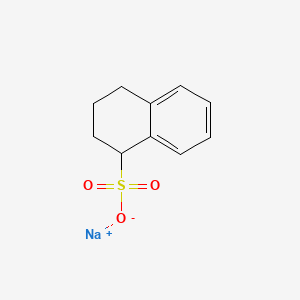
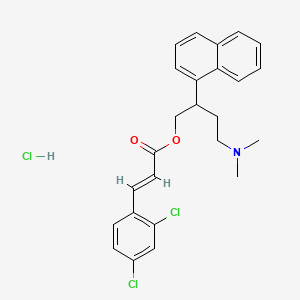
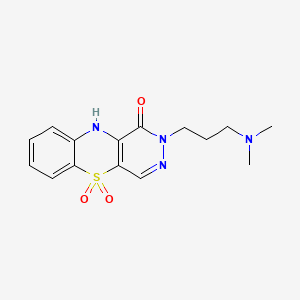
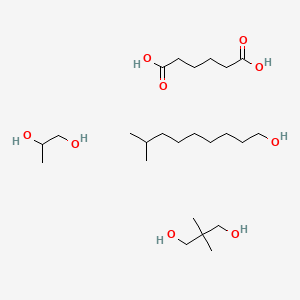

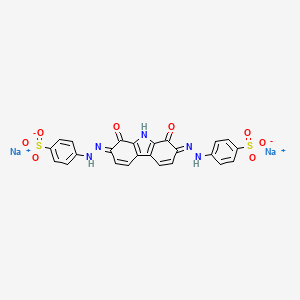
![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)
